molecular formula C6H3Br3 B129733 1,2,4-Tribromobenzene CAS No. 615-54-3

1,2,4-Tribromobenzene

Cat. No.: B129733
CAS No.: 615-54-3
M. Wt: 314.8 g/mol
InChI Key: FWAJPSIPOULHHH-UHFFFAOYSA-N
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Description

1,2,4-Tribromobenzene (C₆H₃Br₃) is a halogenated aromatic compound with a molecular weight of 314.80 g/mol. It is characterized by three bromine atoms substituted at the 1-, 2-, and 4-positions on the benzene ring. Key identifiers include its SMILES string (Brc1ccc(Br)c(Br)c1), InChIKey (FWAJPSIPOULHHH-UHFFFAOYSA-N), and CASRN 615-54-3 . The compound is typically available at 95% purity and has a melting point of 41–43°C . Its applications span organic synthesis, such as in hyperbranched poly(p-phenylene ethynylene) production and cross-linking reactions .

Chemical Reactions Analysis

1,2,4-Tribromobenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1,2,4-Tribromobenzene is primarily utilized as a cross-linking reagent in organic synthesis. Its ability to facilitate palladium-catalyzed cross-coupling reactions allows for the formation of complex organic structures. Notably, it is employed in the synthesis of hyperbranched poly(p-phenylene ethynylenes), which are significant in materials science due to their unique properties.

Key Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-Coupling ReactionsUsed as a cross-linking agent in palladium-catalyzed reactions.
Substitution ReactionsParticipates in nucleophilic aromatic substitution reactions.
Reduction ReactionsCan be reduced to form less brominated derivatives.

Environmental Studies

Research into the environmental impact of this compound has highlighted its potential toxicity and behavior in ecological systems. Studies indicate that this compound can disrupt endocrine functions in aquatic organisms and may pose risks to human health through environmental exposure.

Environmental Impact Data

Study FocusFindingsReference
Toxicity to Aquatic LifePotential endocrine disruptor affecting aquatic organisms.
Solubility and PartitioningInvestigated for its solubility and environmental behavior.

Biological Research

In biological contexts, the interactions of this compound with living systems are under investigation for their implications on health and metabolism. Studies have shown that this compound may affect xenobiotic metabolism and induce cytotoxic effects.

Case Studies on Biological Effects

  • A study examining the effects of this compound on xenobiotic metabolism revealed its role in modulating hepatic uptake of toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in mice, indicating potential implications for liver function and toxicity .
  • Another investigation highlighted the compound's potential to disrupt endocrine functions in various organisms.

Mechanism of Action

The mechanism of action of 1,2,4-tribromobenzene in chemical reactions involves the electrophilic nature of the bromine atoms, which makes the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For instance, in cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the bromine atoms for substitution .

Comparison with Similar Compounds

Comparison with Similar Bromobenzenes

Structural and Physicochemical Properties

Table 1 compares 1,2,4-tribromobenzene with other brominated benzenes:

Property Bromobenzene 1,4-Dibromobenzene 1,3-Dibromobenzene This compound 1,3,5-Tribromobenzene
Molecular Formula C₆H₅Br C₆H₄Br₂ C₆H₄Br₂ C₆H₃Br₃ C₆H₃Br₃
Molecular Weight (g/mol) 157.01 235.90 235.90 314.80 314.80
Melting Point (°C) -30.8 87–89 87–89 41–43 122–124
Boiling Point (°C) 156 220 218 271 271
Symmetry Monosubstituted Para-substituted Meta-substituted Asymmetric Symmetric (trigonal)

1,3,5-Tribromobenzene (135TBB) exhibits the highest melting point due to its symmetric trigonal structure, enabling efficient Br⋯Br and Br⋯π interactions in the crystal lattice . In contrast, this compound’s asymmetric substitution results in weaker intermolecular forces and a lower melting point .

Toxicokinetics and Toxicity

  • Liver Effects : Subchronic exposure to this compound in rats (10 mg/kg/day) increased liver-to-body weight ratios by 12–16% and induced hepatic microsomal enzymes (1.4–3× control levels). These effects were reversible after a 30-day recovery .
  • Surrogate Suitability: The U.S. EPA identified this compound as the most suitable surrogate for 1,3-dibromobenzene due to structural similarity (55.92% match), comparable toxicokinetics, and shared target organs (liver) . The NOAEL for this compound is 5 mg/kg/day, based on liver hypertrophy and enzyme induction in rats .

Environmental Behavior

This compound is persistent in sediments, particularly in e-waste dismantling areas, where concentrations exceed those in industrial or natural aquatic systems (e.g., 8.62 ng/g in e-waste vs. 0.13 ng/g in lake sediments) . Under UV light, it undergoes photochemical dehalogenation to form 1,4-dibromobenzene, 1,3-dibromobenzene, and 1,2-dibromobenzene . This degradation pathway contrasts with pentachlorobenzene, which resists photolysis under similar conditions .

Comparison with Other Halogenated Benzenes

1,2,4-Trichlorobenzene (TCB)

  • Both this compound and TCB induce hepatic enzymes (e.g., cytochrome P450) in rats .
  • However, brominated analogs exhibit higher environmental persistence due to stronger C-Br bonds compared to C-Cl bonds .

Hexabromobenzene

Hexabromobenzene has lower structural similarity to 1,3-dibromobenzene and diverges in physicochemical properties (e.g., higher molecular weight, lower solubility), making it a less relevant surrogate .

Key Research Findings

  • Synthesis : this compound serves as a precursor in cross-coupling reactions to synthesize functional polymers .
  • Toxicity Thresholds: The EPA’s provisional reference dose (p-RfD) for this compound is derived from a NOAEL of 5 mg/kg/day, adjusted for interspecies differences using a dosimetric adjustment factor (DAF = 0.24) .
  • Ecotoxicity : Elevated levels in e-waste areas pose risks to benthic organisms, with PCBs and brominated flame retardants showing synergistic toxicity .

Biological Activity

1,2,4-Tribromobenzene (TBB), a halogenated aromatic hydrocarbon with the molecular formula C₆H₃Br₃, has garnered interest due to its diverse biological activities and potential environmental impacts. This article explores the biological activity of TBB, focusing on its toxicity, endocrine-disrupting potential, and interactions with various biological systems.

This compound is characterized by three bromine atoms substituted at the 1, 2, and 4 positions on a benzene ring. Its molecular weight is approximately 314.8 g/mol. The unique arrangement of bromine atoms significantly influences its chemical behavior and biological interactions.

General Toxicity

TBB is classified as an irritant and poses environmental hazards. Research indicates that it can be harmful if inhaled or ingested, causing irritation to the skin, eyes, and respiratory system.

Aquatic Toxicity

Studies have demonstrated that TBB exhibits toxicity in aquatic organisms. For instance, it can disrupt endocrine functions in fish and other aquatic life forms, raising concerns about its environmental impact and bioaccumulation potential.

Case Studies

A notable case study investigated the effects of TBB on zebrafish embryos. It was found that exposure to TBB resulted in developmental abnormalities and increased mortality rates among the embryos. The study highlighted the compound's potential as an endocrine disruptor, affecting thyroid hormone levels in exposed organisms.

Endocrine Disruption

TBB's structure suggests it may interfere with endocrine signaling pathways. Research has indicated that TBB can mimic or block hormone receptors, leading to altered hormonal balances in various species. This disruption can result in reproductive and developmental issues in wildlife .

Comparative Analysis with Similar Compounds

To understand TBB's unique biological activity better, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
1,2-DibromobenzeneTwo bromines on benzeneLess brominated than TBB
1,3-DibromobenzeneTwo bromines on benzeneDifferent substitution pattern affecting reactivity
1-Bromo-2-nitrobenzeneOne bromine and one nitroIntroduces different functional groups affecting properties
1-Bromo-3-chlorobenzeneOne bromine and one chlorineHalogen diversity affects reactivity

The comparative analysis reveals that TBB's higher degree of bromination contributes to its distinct reactivity patterns and biological effects compared to these similar compounds.

Research Findings

Recent studies have focused on elucidating the mechanisms through which TBB exerts its biological effects:

  • Metabolism : Research indicates that TBB undergoes metabolic transformations in organisms, leading to the formation of various metabolites that may also possess biological activity. These metabolites can interact with cellular pathways involved in detoxification and stress responses .
  • Cellular Interactions : In vitro studies have shown that TBB can induce oxidative stress in mammalian cell lines, leading to cell death at high concentrations. This oxidative stress is thought to be mediated by reactive oxygen species (ROS) generated during metabolic processing .

Q & A

Basic Research Questions

Q. How is 1,2,4-Tribromobenzene synthesized for laboratory applications, and what are its common synthetic routes?

  • Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution or halogen exchange reactions. A notable application is its use as a cross-linking reagent in Pd-catalyzed Sonogashira couplings to prepare hyperbranched poly(p-phenylene ethynylene)s. For example, it reacts with diiodo- and diethynyl-substituted benzene derivatives under palladium catalysis to form conjugated polymers . Purification often involves recrystallization or column chromatography, with purity verified via HPLC or GC-MS.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : ¹³C NMR spectroscopy is critical due to the compound’s symmetry. Unlike its isomers (e.g., 1,3,5-tribromobenzene, which shows two ¹³C signals), this compound produces six distinct signals corresponding to its asymmetric carbon environments . IR spectroscopy can identify C-Br stretching vibrations (~550–650 cm⁻¹), while mass spectrometry (EI-MS) confirms molecular weight (m/z 314.8 for [M⁺]) .

Q. How does the symmetry of this compound influence its physical properties and reactivity?

  • Methodological Answer : The lack of axial symmetry in this compound reduces its melting point compared to symmetric isomers and increases solubility in polar aprotic solvents like acetonitrile. This asymmetry also impacts regioselectivity in reactions; for instance, photodehalogenation under sunlight yields mono-debrominated products at specific positions due to steric and electronic effects .

Advanced Research Questions

Q. What experimental parameters govern the photochemical dehalogenation of this compound in environmental remediation studies?

  • Methodological Answer : Photodehalogenation in acetonitrile/water mixtures under natural or artificial sunlight (λ > 290 nm) proceeds via radical intermediates. Key factors include:

  • Light intensity : Higher UV flux accelerates debromination.
  • Solvent polarity : Acetonitrile enhances radical stabilization.
  • pH : Neutral or slightly acidic conditions favor Br⁻ elimination.
    Monitoring reaction progress via GC-MS reveals regioselective loss of bromine at the 4-position first, attributed to reduced steric hindrance .

Q. How can this compound be quantified in complex environmental matrices, and what are the challenges?

  • Methodological Answer : Hollow fiber membrane liquid-phase microextraction (HF-LPME) coupled with GC-FID achieves trace-level detection (LOD ≈ 2.38–9.48 µg/L). Challenges include:

  • Matrix interference : Co-extracted halocarbons require selective separation.
  • Enrichment optimization : Adjusting solvent polarity (e.g., toluene vs. hexane) and ionic strength improves recovery rates.
    Validation via spike-recovery experiments in groundwater samples is essential .

Q. What mechanistic insights explain the differential enzyme-inducing effects of this compound compared to its chloro analog?

  • Methodological Answer : In rat models, this compound induces hepatic cytochrome P450 enzymes more rapidly than 1,2,4-trichlorobenzene due to higher lipophilicity (log P = 4.2 vs. 3.9), enhancing cellular uptake. However, brominated metabolites exhibit shorter half-lives (t₁/₂ ≈ 12–24 hrs) due to faster renal clearance. Dose-response studies using ¹⁴C-labeled compounds reveal nonlinear kinetics at >1 mmol/kg doses .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the environmental persistence of this compound?

  • Methodological Answer : Discrepancies arise from variations in experimental conditions. For example:

  • Photolysis : Studies using UV lamps (λ = 254 nm) report rapid degradation (t₁/₂ < 1 hr), while natural sunlight experiments show slower rates (t₁/₂ ≈ 48–72 hrs) due to lower UV intensity .
  • Biodegradation : Aerobic microbial degradation in soil is negligible, but anaerobic conditions in sediments promote partial debromination . Standardized OECD 301B tests are recommended for harmonized assessments.

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight314.80 g/mol
Melting Point43–45°C
log P (Octanol-Water)4.2
¹³C NMR Signals6 distinct peaks
Photolysis Half-Life (Sunlight)48–72 hours

Table 2. Optimized HF-LPME Parameters for Environmental Analysis

ParameterOptimal ValueImpact
Extraction SolventTolueneHigh affinity for Br-substituted aromatics
Extraction Time30 minMaximizes enrichment without equilibrium shift
Ionic Strength10% NaClSalting-out enhances partitioning
Stirring Rate600 rpmBalances mass transfer and fiber stability

Properties

IUPAC Name

1,2,4-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5024346
Record name 1,2,4-Tribromobenzene
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Molecular Weight

314.80 g/mol
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CAS No.

615-54-3
Record name 1,2,4-Tribromobenzene
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Record name Benzene, 1,2,4-tribromo-
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Record name 1,2,4-Tribromobenzene
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Retrosynthesis Analysis

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